molecular formula C13H13N3O3 B4966618 1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4966618
M. Wt: 259.26 g/mol
InChI Key: QIUXKGAQDNVCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AMPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of new organic materials with desirable properties. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various compounds. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of 1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione as an antitumor agent involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its low toxicity and high selectivity towards cancer cells make it a promising candidate for further study. However, one limitation is that the synthesis of this compound can be time-consuming and requires specialized equipment.

Future Directions

There are several future directions for the study of 1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential as an antitumor agent and its mechanism of action. Another direction is to explore its applications in materials science and organic synthesis. Additionally, the synthesis method of this compound could be optimized to improve yields and reduce the time required for synthesis. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of 1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 1-methyl-2,4,6-trione and 1-allyl-2-pyrrolidone in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of pure this compound.

properties

IUPAC Name

5-[(1-methylpyrrol-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-3-6-16-12(18)10(11(17)14-13(16)19)8-9-5-4-7-15(9)2/h3-5,7-8H,1,6H2,2H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUXKGAQDNVCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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